Lipophilicity (XLogP3-AA) Comparison: Target vs. Prolinol and N-Methylpyrrolidine
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol exhibits an XLogP3-AA value of 0.7, placing it in a favorable range for membrane permeability. In contrast, the secondary amino alcohol prolinol has a much lower computed logP of –0.35, while the simple tertiary amine N-methylpyrrolidine shows a comparable value of 0.71. This >30-fold difference in partition coefficient between the target and prolinol significantly influences distribution in biphasic systems and biological membranes [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA or calculated logP) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | Prolinol: –0.35 (calc.); N-Methylpyrrolidine: 0.71 (calc.) |
| Quantified Difference | Target vs. Prolinol: Δ = 1.05 log units (~11-fold difference); Target vs. N-Methylpyrrolidine: Δ = 0.01 log units |
| Conditions | Computed partition coefficient in octanol-water system; XLogP3-AA algorithm |
Why This Matters
The higher lipophilicity of the target compound relative to prolinol improves its potential for passive membrane diffusion, a critical parameter in CNS drug design and cell-based assays.
- [1] PubChem CID 22311812. XLogP3-AA computed property. View Source
